Theobromine Carboxylic Acid

Descripción

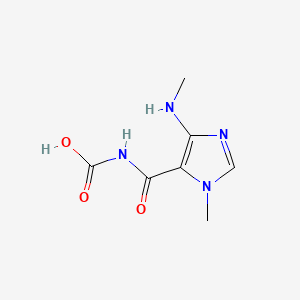

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H10N4O3 |

|---|---|

Peso molecular |

198.18 g/mol |

Nombre IUPAC |

[3-methyl-5-(methylamino)imidazole-4-carbonyl]carbamic acid |

InChI |

InChI=1S/C7H10N4O3/c1-8-5-4(11(2)3-9-5)6(12)10-7(13)14/h3,8H,1-2H3,(H,10,12)(H,13,14) |

Clave InChI |

BCFQLJFGMUXHBS-UHFFFAOYSA-N |

SMILES canónico |

CNC1=C(N(C=N1)C)C(=O)NC(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for Theobromine Carboxylic Acid

Functionalization and Derivatization of Theobromine (B1682246) Carboxylic Acid

The presence of the carboxylic acid functional group makes theobromine carboxylic acid a versatile platform for chemical modification. This group acts as a synthetic handle for introducing a wide array of other functionalities, enabling the creation of novel derivatives.

The carboxylic acid moiety is readily converted into other functional groups, most notably esters and amides, through well-established chemical reactions. This allows for the synthesis of a library of novel analogs with potentially diverse properties.

Amide Formation: Reaction with primary or secondary amines in the presence of a coupling reagent can yield the corresponding amides. A variety of modern coupling reagents, such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), can facilitate this transformation under mild conditions, often leading to high yields and pure products with simple workup procedures. frontiersin.org

Esterification: Treatment with an alcohol under acidic conditions (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol can produce a wide range of esters. Iron-catalyzed methods for the addition of carboxylic acids to alkenes also provide a route to esters under relatively green conditions. rsc.org

The functionalization is not limited to simple amines and alcohols; bifunctional reagents can be used to link this compound to other molecules or scaffolds, creating more complex derivatives.

Table 2: Potential Analogs via Functionalization of the Carboxylic Acid Group

| Reactant Class | Resulting Functional Group | Potential Analog Type |

|---|---|---|

| Alcohols (R-OH) | Ester (-COOR) | This compound Esters |

| Amines (R-NH2) | Amide (-CONHR) | This compound Amides |

| Amino Acids | Amide (-CONH-CHR-COOH) | Peptide-Theobromine Conjugates |

The this compound molecule contains multiple reactive sites, including the purine (B94841) ring's amide groups and the imidazole (B134444) nitrogen, in addition to the target carboxylic acid. Therefore, achieving chemoselectivity—modifying only the carboxylic acid group while leaving other parts of the molecule untouched—is a critical consideration for its use in synthesis.

Several modern chemical methods offer high selectivity for carboxylic acids, even in the presence of other nucleophilic groups.

Aqueous Modification: A method using oximoyl chlorides has been developed for the selective modification of carboxy groups under aqueous conditions at neutral to basic pH. nih.gov This reaction is largely unaffected by other common functional groups like hydroxyl, amino, and imidazolyl, making it a promising strategy for the selective functionalization of this compound. nih.gov

Photocatalytic Decarboxylation: Recent advances in photocatalysis allow for the chemoselective functionalization of carboxylic acids via decarboxylation. rsc.org Some catalytic systems, employing catalysts like azaanthraquinone, can differentiate between multiple carboxylic acids in a molecule based on their acidity (pKa), enabling highly selective reactions. chemrxiv.org This type of proton-coupled electron transfer (PCET) mechanism could be harnessed for selective transformations of this compound. chemrxiv.org

These advanced strategies provide a potential toolkit for precisely modifying this compound, enabling its incorporation into more complex molecular architectures.

Polymerization and Macromolecular Conjugation of this compound

The functionalization of the theobromine scaffold with a carboxylic acid group opens potential avenues for its incorporation into larger macromolecular structures. While specific research on the polymerization and macromolecular conjugation of a molecule explicitly defined as "this compound" is limited in publicly accessible literature, established principles of polymer chemistry and bioconjugation allow for the formulation of viable strategies. These approaches leverage the reactive nature of the carboxylic acid moiety as a chemical handle for building polymers or attaching the molecule to existing macromolecules.

The primary methods for incorporating a carboxylic acid-containing molecule into a polymer are through step-growth polymerization, specifically forming polyesters or polyamides. This would require a suitable co-monomer possessing complementary functional groups.

Potential Polymerization Reactions

The carboxylic acid group on the theobromine derivative can react with either diols to form polyesters or diamines to form polyamides. The resulting polymers would feature the theobromine moiety as a recurring unit within the polymer backbone, potentially imparting unique properties to the final material. For instance, purine-based polymers are explored for applications in gene delivery and as functional biomaterials. The general schemes for these hypothetical polymerization reactions are outlined below.

| Polymer Type | Required Co-monomer | Reaction Type | Resulting Linkage | Potential Polymer Structure |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Polycondensation | Amide Bond (-CO-NH-) | -[CO-Theobromine-CO-NH-R-NH]-n |

| Polyester | Diol (e.g., Ethylene Glycol) | Polycondensation (Esterification) | Ester Bond (-CO-O-) | -[CO-Theobromine-CO-O-R-O]-n |

This table presents hypothetical polymerization pathways based on standard organic reactions.

The synthesis of polyamides, for example, typically involves the condensation of a dicarboxylic acid with a diamine. britannica.com If a theobromine di-carboxylic acid derivative were synthesized, it could self-polymerize or react with diamines to create novel polyamides. britannica.commdpi.com

Macromolecular Conjugation Strategies

Macromolecular conjugation involves covalently attaching the this compound molecule to a pre-existing polymer or biomolecule, such as a protein, polysaccharide, or a synthetic polymer like polyethylene (B3416737) glycol (PEG). This strategy is often employed to modify the properties of the macromolecule or to deliver the smaller molecule to a specific biological target. The carboxylic acid is an ideal functional group for such conjugations.

The process generally involves two steps:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride, an N-hydroxysuccinimide (NHS) ester, or another activated ester. This step makes the carboxyl carbon more susceptible to nucleophilic attack.

Reaction with the Macromolecule: The activated this compound is then reacted with a nucleophilic functional group on the target macromolecule. The most common target is a primary amine (-NH2) group, which is abundant in proteins on the side chains of lysine (B10760008) residues, to form a stable amide bond.

Research on other purine derivatives supports the feasibility of this approach. For example, purine conjugates containing polymethylene carboxylic acid fragments have been synthesized to create biologically active compounds. mdpi.com Similarly, coordination polymers and metal-organic frameworks have been successfully assembled using other purine carboxylic acid ligands, demonstrating their utility as building blocks for larger, structured materials. researchgate.netacs.org

| Activation Reagent | Activated Intermediate | Target Functional Group on Macromolecule | Resulting Linkage |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Amine (-NH₂) | Amide |

| EDC/NHS | NHS-Ester | Amine (-NH₂) | Amide |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Alcohol (-OH) | Ester |

| --- | --- | Thiol (-SH) | Thioester |

This table outlines common chemical strategies for conjugating a carboxylic acid-bearing molecule to a macromolecule.

These conjugation strategies are fundamental in fields like drug delivery and biomaterial science. Attaching theobromine derivatives to macromolecules could be explored for creating new materials with specific biological or recognition properties. google.comgoogle.com

Advanced Spectroscopic and Diffraction Based Elucidation of Theobromine Carboxylic Acid Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

High-resolution NMR spectroscopy is a powerful tool for confirming the formation of theobromine-carboxylic acid complexes and for probing the local chemical environment of the constituent molecules. While detailed multi-dimensional NMR studies for full conformational analysis of these cocrystals are not extensively reported in publicly available literature, 1H NMR and solid-state NMR (ssNMR) play a significant role.

Conformational Analysis via Multi-dimensional NMR

While specific multi-dimensional NMR data for "Theobromine Carboxylic Acid" is not available, the principles of such analyses are critical in modern structural chemistry. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining through-space proximities between protons on the theobromine (B1682246) molecule and the carboxylic acid coformer, thereby defining the conformational arrangement of the components within the crystal lattice. Similarly, heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential in assigning the 1H and 13C signals and confirming the covalent structure of the individual components. For theobromine-carboxylic acid cocrystals, these techniques could definitively establish the sites of intermolecular hydrogen bonding.

In practice, 1H NMR is utilized to confirm the stoichiometric ratio of theobromine to the carboxylic acid in the cocrystal. uiowa.edu By integrating the signals corresponding to the protons of theobromine and the coformer, the molar ratio in the new crystalline material can be determined. uiowa.edu

Elucidation of Tautomeric Forms

The question of whether a complex exists as a cocrystal (neutral components) or a salt (ionic components) is a central theme in the study of theobromine-carboxylic acid systems. This is essentially a question of proton tautomerism, specifically the location of the acidic proton from the carboxylic acid. NMR spectroscopy, particularly solid-state NMR, is invaluable in this regard.

The chemical shift of the imidazole (B134444) nitrogen atom in theobromine is sensitive to its protonation state. Solid-state 15N NMR can directly probe this environment. A significant change in the 15N chemical shift upon complexation with a carboxylic acid would be strong evidence of proton transfer and salt formation. ucl.ac.uk

Furthermore, 1H MAS NMR spectra of theobromine-oxalic acid cocrystals have been used to support the formation of a cocrystal rather than a salt, where the absence of signals indicative of a protonated theobromine cation was noted. rsc.org Line broadening observed in the 1H MAS NMR spectrum can suggest the formation of a network of hydrogen bonds within the cocrystal structure. rsc.org

Single-Crystal X-ray Diffraction and Powder X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and the spatial arrangement of molecules.

Crystalline Packing and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) has been extensively used to characterize theobromine-carboxylic acid complexes. researchgate.netrsc.orgiucr.orgrsc.org These studies reveal that the primary interactions governing the crystal packing are supramolecular synthons, which are recurring patterns of intermolecular interactions.

In many theobromine-carboxylic acid systems, a key interaction is the hydrogen bond between the imidazole nitrogen of theobromine and the carboxylic acid group of the coformer. rsc.orgmassbank.eu Depending on the pKa difference between theobromine and the carboxylic acid, this can result in either a neutral N···H–O hydrogen bond (cocrystal) or a charged N+–H···O− interaction (salt). iucr.orgias.ac.inresearchgate.net

For instance, in the cocrystal of theobromine with 2,6-dihydroxybenzoic acid, single-crystal X-ray diffraction confirmed proton transfer from the acid to the theobromine molecule, resulting in the formation of a salt. iucr.org The analysis detailed the N—H⋯O hydrogen bonds and further stabilizing interactions such as C—H⋯O and π–π stacking. iucr.org In contrast, cocrystals with monohydroxybenzoic acids like 2-hydroxybenzoic acid and 3-hydroxybenzoic acid showed no proton transfer, with the structures being sustained by N⋯H–O interactions. rsc.orgrsc.org

A common feature in many of these cocrystals is the formation of a theobromine-theobromine homodimer via N–H⋯O hydrogen bonds, creating a characteristic R2(2)(8) graph set motif. rsc.orgrsc.org

Powder X-ray diffraction (PXRD) serves as a rapid and reliable tool to confirm the formation of a new crystalline phase and to check for polymorphism. researchgate.netacs.org The PXRD pattern of a cocrystal is unique and distinct from the patterns of the individual components. It is also used to verify the products of mechanochemical synthesis, such as grinding. iucr.org

| Complex | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Theobrominium 2,6-dihydroxybenzoate | Monoclinic | P2₁/c | N⁺—H⋯O⁻, C—H⋯O, π–π stacking | iucr.org |

| Theobromine · 2-hydroxybenzoic acid | Monoclinic | P2₁/n | N⋯H–O, N–H⋯O (TBR dimer) | rsc.org |

| Theobromine · 3-hydroxybenzoic acid | Monoclinic | P2₁/c | N⋯H–O, N–H⋯O (TBR dimer) | rsc.org |

| Theobromine · Oxalic Acid (2:1) | Monoclinic | P2₁/c | N–H⋯O, O–H⋯O | rsc.org |

Polymorphism Studies of this compound

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences. While the term "this compound" does not refer to a single compound, polymorphism is observed in the cocrystals and salts formed between theobromine and carboxylic acids. nih.gov

Different polymorphic forms can arise from variations in crystallization conditions, such as the solvent used. nih.gov These polymorphs can differ in their crystal packing, intermolecular interactions (synthon polymorphs), or the conformation of the molecules (conformational polymorphs). nih.govacs.org For example, the mesylate salt of theobromine is known to be polymorphic, exhibiting different arrangements of theobromine cations (dimers vs. catemers). researchgate.net The study of these different forms is essential as they can have distinct physical properties.

Advanced Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a key analytical technique for confirming the identity of the components in a theobromine-carboxylic acid complex. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecules to be transferred into the gas phase as ions with minimal fragmentation. srce.hr

In the context of theobromine-carboxylic acid complexes, MS can confirm the presence of both theobromine (exact mass ≈ 180.0647 g/mol ) and the specific carboxylic acid coformer. massbank.eunih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of the molecular formula of the components.

Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly useful for analyzing these systems. srce.hrresearchgate.net The chromatographic step separates the components before they enter the mass spectrometer, which can be crucial for analyzing samples from dissolution or stability studies where the complex may dissociate. ias.ac.inresearchgate.net Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation patterns of the parent ions. The fragmentation of theobromine typically involves the loss of methyl groups and parts of the purine (B94841) ring structure. massbank.eu

While mass spectrometry primarily provides information on the covalent structure of the individual components, it can be coupled with thermal analysis techniques (e.g., TGA-MS) to study the decomposition pathways of the cocrystals and identify the gases evolved upon heating. rsc.org

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In a typical MS/MS experiment, precursor ions of this compound, generated via a soft ionization technique like electrospray ionization (ESI), are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure.

The fragmentation of this compound is expected to follow pathways characteristic of both its xanthine (B1682287) core and its carboxylic acid functional group. The xanthine structure is known for its stability, but specific cleavages are consistently observed. For theobromine itself, major fragmentation products arise from the cleavage of the pyrimidine (B1678525) and imidazole rings. acs.org A key fragmentation for theobromine involves the loss of a methyl-isocyanate group (-CH3NCO). acs.org Additionally, the presence of a carboxylic acid introduces characteristic fragmentation patterns, most notably the loss of a water molecule (H₂O) and a carboxyl group (COOH). libretexts.orgmiamioh.edu

Based on these principles, a proposed MS/MS fragmentation pathway for protonated this compound ([M+H]⁺) is detailed below. The initial precursor ion would undergo a series of dissociations, leading to several diagnostic product ions.

A primary fragmentation event would likely be the neutral loss of the carboxylic acid group as CO₂ and H₂O, or the loss of the entire -COOH group. Another significant fragmentation pathway would involve cleavages within the dimethylxanthine ring system, mirroring the behavior of the parent theobromine molecule.

Proposed Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of a water molecule from the carboxylic acid group and protonated ring. |

| [M+H]⁺ | [M+H - COOH]⁺ | COOH | Loss of the carboxylic acid radical. |

| [M+H]⁺ | [M+H - CH₃NCO]⁺ | CH₃NCO | Loss of methyl isocyanate from the xanthine ring. |

| [M+H - H₂O]⁺ | [M+H - H₂O - CO]⁺ | CO | Subsequent loss of carbon monoxide from the ion that has lost water. |

This interactive table outlines the expected primary fragmentation pathways for this compound under tandem mass spectrometry conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is a critical step in the identification of unknown compounds or the confirmation of synthesized structures. By comparing the experimentally measured exact mass to the theoretical mass calculated from the elemental formula, a high degree of confidence in the compound's identity can be achieved.

For this compound, HRMS would be employed to confirm its elemental formula, which is derived by adding a carboxyl group to theobromine (C₇H₈N₄O₂). The position of the carboxylic acid attachment would influence the exact mass, but for this analysis, we will assume it replaces a hydrogen on one of the methyl groups, leading to the formula C₈H₈N₄O₄.

The table below presents the theoretical exact masses for the proposed precursor and major fragment ions of this compound. An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, can measure these masses with sub-ppm (parts per million) accuracy, allowing for the confident assignment of elemental formulas to each observed ion. researchgate.net

Theoretical Exact Masses for HRMS Analysis of this compound

| Ion Description | Elemental Formula | Theoretical Exact Mass (m/z) |

| Protonated Molecule | [C₈H₉N₄O₄]⁺ | 225.0618 |

| Fragment (Loss of H₂O) | [C₈H₇N₄O₃]⁺ | 207.0513 |

| Fragment (Loss of COOH) | [C₇H₈N₄O₂]⁺ | 180.0647 |

| Fragment (Loss of CH₃NCO) | [C₆H₆N₃O₃]⁺ | 168.0407 |

| Theobromine Fragment | [C₇H₈N₄O₂]⁺ | 180.0647 |

This interactive table details the calculated exact masses for the parent ion and key fragments of this compound, essential for elemental composition verification via HRMS.

The combination of fragmentation data from MS/MS and exact mass measurements from HRMS provides a comprehensive and robust dataset for the structural elucidation and confirmation of this compound.

Theoretical and Computational Chemistry Approaches to Theobromine Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometry, electronic distribution, and the energies associated with different chemical states, providing a basis for predicting stability and reactivity.

Density Functional Theory (DFT) has become a ubiquitous tool for studying theobromine-carboxylic acid systems due to its favorable balance of computational cost and accuracy. iucr.org Researchers employ DFT to perform geometry optimizations, predict vibrational spectra, and analyze the noncovalent interactions that govern the formation of cocrystals and salts. iucr.orgresearchgate.net

For instance, in studies of cocrystals formed between theobromine (B1682246) and coformers like 2,6-dihydroxybenzoic acid, DFT calculations have been used to obtain optimized geometries and vibrational wavenumbers. iucr.org Methods such as the APF-D hybrid functional, which includes dispersion corrections, combined with basis sets like 6-311++G(d,p), have proven effective for determining the molecular geometry and understanding hydrogen-bond interactions. iucr.orgiucr.org These theoretical calculations can validate structures obtained from experimental techniques like single-crystal X-ray diffraction and help interpret measured IR spectra. iucr.org Furthermore, DFT is used to study supramolecular synthons—the characteristic patterns of intermolecular interactions—that define the crystal architecture. iucr.orgiucr.org In the case of synthesized derivatives like N-(4-Chlorophenyl)-2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, DFT calculations are used to validate the three-dimensional structure and analyze its reactivity before proceeding with more complex simulations or synthesis. mdpi.comnih.gov

| DFT Application | System Studied | Methodology Example | Key Findings | Reference |

|---|---|---|---|---|

| Geometry Optimization | Theobromine-2,6-dihydroxybenzoic acid salt | APF-D / 6-311++G(d,p) | Provides optimized molecular structures that correlate well with X-ray diffraction data. | iucr.orgiucr.org |

| Vibrational Analysis | Theobromine-2,6-dihydroxybenzoic acid salt | APF-D / 6-311++G(d,p) | Calculation of theoretical IR spectra to aid in the interpretation of experimental measurements. | iucr.org |

| Interaction Analysis | Theobromine:oxalic acid cocrystal | DFT, QTAIM, NCIPlot | Characterization of hydrogen-bonding networks and other noncovalent interactions. | researchgate.net |

| Structural Validation | Theobromine derivative (T-1-PMPA) | DFT | Confirmation of 3D structure and determination of ground state energy and dipole moment. | nih.gov |

Ab initio methods, which are based on first principles without reliance on empirical parameters, are employed for high-accuracy energy calculations and for mapping potential energy surfaces. These energy landscapes are crucial for understanding conformational preferences and predicting the thermodynamic stability of different molecular arrangements, such as in cocrystals.

One significant application is the generation of lattice energy landscapes for hypothetical cocrystals. ucl.ac.uk By using ab initio methods like Møller-Plesset perturbation theory (MP2) with appropriate basis sets (e.g., 6-31G(d,p)), researchers can calculate the lattice energies of various possible crystal packings. ucl.ac.uk This computational screening can rationalize why certain cocrystal forms are observed experimentally while others are not, by comparing the calculated stability of the cocrystal with the summed energies of the individual pure components. ucl.ac.uk Furthermore, calculating interaction free energy maps using ab initio force fields allows for the exploration of all possible interaction configurations between molecules, revealing that the most stable structures are not solely driven by enthalpy but are also influenced by entropy. nih.gov This approach highlights the conformational flexibility that is critical in molecular recognition processes. nih.gov

Molecular Dynamics Simulations of Theobromine Carboxylic Acid

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, solvent effects, and the nature of intermolecular associations. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly in solution. MD simulations are a powerful tool for studying the conformational dynamics of theobromine derivatives in various solvent systems. These simulations can reveal how the molecule flexes and changes shape and how it interacts with solvent molecules. mdpi.com For example, simulations can show how protic solvents like methanol (B129727) can weaken the association between carboxylic acid molecules compared to less interactive solvents. nih.gov This information is vital for understanding solubility and the initial stages of crystallization. By simulating a molecule in an aqueous environment, researchers can observe the stability of its structure and the formation of key hydrogen bonds with water, which are critical for its biological availability and function. mdpi.com

The formation of cocrystals and salts of theobromine with carboxylic acids is driven by specific intermolecular interactions. MD simulations provide a dynamic picture of how these associations form and persist. rsc.org These simulations complement the static view from X-ray crystallography by showing the flexibility and strength of hydrogen bonds, π-π stacking, and other noncovalent forces that hold the complex together. iucr.orgrsc.org Studies on theobromine-hydroxybenzoic acid systems have detailed the crucial role of N-H···O and O-H···N hydrogen bonds in forming robust supramolecular synthons. rsc.orgrsc.org MD simulations can be used to study the stability of these synthons in a simulated environment, offering insights into the mechanisms of cocrystal formation and dissolution. mdpi.com

| Interaction Type | Participating Groups | System Example | Significance | Reference |

|---|---|---|---|---|

| N-H···O Hydrogen Bond | Theobromine (N-H) and Carboxylic Acid (C=O) | Theobromine-hydroxybenzoic acid cocrystals | Forms strong amide-amide dimers or amide-acid synthons, key to crystal packing. | rsc.orgrsc.org |

| O-H···N Hydrogen Bond | Carboxylic Acid (O-H) and Theobromine (imidazole N) | Theobromine-hydroxybenzoic acid cocrystals | Primary interaction leading to the formation of theobromine-acid heterosynthons. | rsc.org |

| N-H···O- Hydrogen Bond | Protonated Theobromine (N-H) and Carboxylate (O-) | Theobromine-2,6-dihydroxybenzoic acid salt | Charge-assisted hydrogen bond indicating proton transfer and salt formation. | iucr.orgiucr.org |

| π-π Stacking | Aromatic rings of theobromine and coformer | General cocrystal systems | Contributes to the overall stabilization of the 3D crystal structure. | iucr.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling is a cornerstone of modern drug design, enabling the systematic investigation of structure-activity relationships (SAR). acs.org For theobromine derivatives, computational approaches are used to predict how modifications to the molecular structure will affect biological activity, guiding the synthesis of more potent and selective compounds.

A prominent example involves the design of theobromine-based anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov In these studies, a carboxylic acid derivative (an acetamide (B32628) linker) is used to attach different chemical moieties to the theobromine scaffold. mdpi.com The process begins with in silico predictions of the molecule's properties. mdpi.com Molecular docking simulations are then performed to predict the binding mode and affinity of the designed compound within the EGFR active site. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues. mdpi.com Following docking, MD simulations are often run to assess the stability of the predicted ligand-protein complex over time. mdpi.comnih.gov This computational workflow allows researchers to prioritize which derivatives to synthesize and test experimentally, saving significant time and resources. The findings from these models, such as the predicted binding free energy, help establish a clear SAR, linking specific structural features to enhanced inhibitory potential. mdpi.com

Ligand-based Computational Design Principles

Ligand-based computational design for this compound primarily revolves around understanding and predicting its non-covalent interactions, which are fundamental to its use in crystal engineering and the formation of multi-component solids like cocrystals and salts. kemia-lehti.fichemrxiv.org These interactions are governed by the principles of molecular recognition and supramolecular chemistry.

A key concept in the ligand-based design involving theobromine is the use of supramolecular synthons. chemrxiv.org These are robust and predictable non-covalent interactions that act as "molecular glue," directing the assembly of molecules into specific crystalline architectures. In the context of theobromine-carboxylic acid systems, the most significant synthons involve hydrogen bonding between the theobromine molecule and the carboxylic acid coformer. acs.org

Computational studies, often initiated from X-ray diffraction geometries, are employed to analyze these interactions. nih.gov Techniques such as Density Functional Theory (DFT) are used to optimize molecular geometries and calculate vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) to validate the computational models. nih.gov The analysis of the potential energy distribution (PED) helps in assigning vibrational modes to specific molecular motions, confirming the nature of the interactions. nih.gov

The primary interaction sites on theobromine for ligand-based design are the nitrogen atoms of the imidazole (B134444) ring, which are basic, and the N-H group and carbonyl (C=O) groups of the pyrimidine (B1678525) ring. acs.org The carboxylic acid group of the coformer provides a proton-donating hydroxyl group and a proton-accepting carbonyl group.

Several key supramolecular synthons have been identified and computationally studied in theobromine-carboxylic acid systems:

Amide-Carboxylic Acid Heterosynthon: This is a common motif where the carboxylic acid group of the coformer interacts with the amide functionality of the theobromine molecule. chemrxiv.orgacs.org There are two main variations of this synthon, involving either the exo- or endo-carbonyl oxygen atom of theobromine. chemrxiv.org

Amide-Amide Homosynthon: Theobromine can form strong dimers with itself through hydrogen bonds between the N-H group of one molecule and a carbonyl group of another. acs.org The formation of this dimer can compete with the formation of theobromine-acid heterosynthons.

Imidazole-Carboxylic Acid Motif: A crucial interaction for salt formation is the hydrogen bond between the basic imidazole nitrogen of theobromine and the acidic proton of the carboxylic acid. acs.org Computational studies can help predict whether a proton transfer will occur, leading to the formation of an ionic salt, by analyzing the pKa values of the components and the resulting bond lengths and charge distributions. acs.orgnih.gov

By understanding these synthons, computational models can predict how theobromine will interact with different carboxylic acids, enabling the rational design of cocrystals with desired physicochemical properties, such as improved solubility or stability. kemia-lehti.finih.gov

| Interaction Type | Participating Groups on Theobromine | Participating Groups on Carboxylic Acid | Significance in Design |

| Amide-Carboxylic Acid Heterosynthon | Amide N-H, Carbonyl C=O | Carboxyl -COOH | Directs the co-assembly of theobromine and the acid coformer. chemrxiv.orgacs.org |

| Amide-Amide Homosynthon | Amide N-H, Carbonyl C=O | N/A | Can lead to the formation of theobromine dimers, influencing the final crystal structure. acs.org |

| Imidazole-Carboxylic Acid Motif | Imidazole Nitrogen | Carboxyl -COOH | Key interaction for potential salt formation through proton transfer. acs.orgnih.gov |

In silico Screening for Material Science Applications

While much of the computational work on this compound has been directed towards pharmaceutical applications, the principles of in silico screening are broadly applicable to the discovery of new organic materials with tailored properties for material science. rsc.org In silico screening uses computational methods to rapidly evaluate large libraries of virtual compounds for specific properties, thereby guiding experimental efforts toward the most promising candidates. kemia-lehti.finih.gov

The general workflow for in silico screening in materials discovery involves several steps:

Library Generation: A virtual library of candidate molecules is created. For this compound, this could involve pairing the theobromine core with a vast array of different carboxylic acids or modifying the theobromine structure itself.

Property Prediction: Computational models are used to predict the material properties of interest for each candidate in the library. This can range from crystal structure prediction to the calculation of electronic, optical, or mechanical properties.

Candidate Ranking and Selection: Based on the predicted properties, the candidates are ranked, and the most promising ones are selected for further computational analysis or experimental synthesis and characterization.

For material science applications, several properties could be targeted in an in silico screen of this compound derivatives:

Electronic Properties: The charge transport capabilities of organic materials are crucial for applications in electronics, such as organic semiconductors. acs.org Computational screening can predict properties like electron and hole mobilities by analyzing the molecular packing and electronic couplings in predicted crystal structures. chemrxiv.orgacs.org

Optical Properties: The interaction of a material with light is important for applications like organic light-emitting diodes (OLEDs) or sensors. In silico methods can predict absorption and emission spectra.

Mechanical Properties: The stability and processability of a material can be influenced by its mechanical properties. While less common for organic molecules, computational methods can provide insights into properties like crystal cohesion. academicjournals.org

Machine learning (ML) is increasingly being integrated into in silico screening workflows to accelerate the process. nih.gov ML models can be trained on existing data to predict material properties much faster than traditional physics-based simulations, allowing for the screening of even larger virtual libraries. acs.org

Although direct in silico screening of this compound for broad material science applications is not yet widely reported, the computational tools and methodologies are well-established. kemia-lehti.fi The extensive research on theobromine derivatives for biological targets, which heavily relies on in silico techniques like molecular docking and molecular dynamics, demonstrates the feasibility of applying these approaches to explore its potential in material science. nih.govrsc.orgresearchgate.net

| Screening Parameter | Computational Method | Potential Material Application |

| Crystal Structure Prediction | Molecular Mechanics, DFT | All solid-state applications |

| Charge Mobility | DFT, Kinetic Monte Carlo | Organic semiconductors, transistors |

| Electronic Band Gap | DFT, GW approximation | Optoelectronics, photovoltaics |

| Supramolecular Assembly | Molecular Dynamics | Crystal engineering, self-healing materials |

Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways of Theobromine Carboxylic Acid

Reaction Kinetics and Mechanistic Investigations

Hydrolytic Stability and Degradation Kinetics

Theobromine (B1682246) carboxylic acid, a derivative of theobromine, is anticipated to exhibit a degree of hydrolytic instability, particularly when compared to its parent compound, theobromine. Theobromine itself is not expected to undergo significant hydrolysis in the environment due to the absence of functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, the introduction of a carboxylic acid group can alter the molecule's stability.

The hydrolysis of an ester, which involves the reaction with water to form a carboxylic acid and an alcohol, is a reversible process. lubesngreases.comnerdfighteria.info The stability of esters against hydrolysis can be influenced by steric hindrance around the carbonyl group. lubesngreases.com While theobromine carboxylic acid is not an ester, the principles of hydrolytic stability can be relevant. The presence of water can lead to the transformation of certain theobromine salts and co-crystals back to theobromine. For instance, salts of theobromine with strong acids have been observed to transform back to theobromine within an hour of being dissolved in water. researchgate.net Similarly, a theobromine co-crystal with malonic acid also transformed to theobromine within an hour in an aqueous slurry. researchgate.net This suggests that the bond between theobromine and the carboxylic acid can be susceptible to cleavage in the presence of water.

The degradation kinetics of related methylxanthines, such as caffeine (B1668208) and theobromine, have been shown to follow Michaelis-Menten kinetics in the presence of microbial cells. nih.gov This suggests that their degradation is enzyme-mediated. The degradation of theobromine can be influenced by cofactors like NADH and NADPH, and certain metal ions. nih.gov

Oxidation and Reduction Pathways

The oxidation of theobromine is a significant metabolic pathway in various organisms. In rats, the primary oxidation product is 3,7-dimethyluric acid. iarc.fr The oxidation of theobromine to 3,7-dimethyluric acid is also a key metabolic step in humans, although it occurs to a lesser extent compared to other metabolites. researchgate.net In some bacteria, C-8 oxidation of theobromine can occur, catalyzed by enzymes like xanthine (B1682287) oxidase, leading to the formation of 3,7-dimethyluric acid. nih.gov This oxidation can be a prelude to further degradation.

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reaction conditions. libretexts.org While this compound already possesses a carboxylic acid group, other parts of the molecule could potentially be susceptible to oxidation. For instance, the methyl groups on the xanthine ring can be targets for oxidative enzymes.

The reduction of carboxylic acids to aldehydes is a challenging chemical transformation but can be achieved enzymatically. nih.gov Carboxylate reductases can catalyze the reduction of various carboxylic acids to their corresponding aldehydes, a process that requires ATP and NADPH. nih.gov While specific studies on the reduction of this compound are limited, this enzymatic pathway represents a potential transformation route.

Photochemical and Radiolytic Transformations

Theobromine absorbs light at a wavelength of 272 nm, which suggests it is not likely to be directly broken down by sunlight, as sunlight primarily consists of wavelengths above 290 nm. nih.gov However, the presence of other substances can facilitate photochemical reactions. For example, the aerobic photo-oxidation of aromatic methyl groups to carboxylic acids can be achieved using visible light in the presence of a catalyst. rsc.org

Studies on the radiolysis of solid-state nitrogen heterocycles have shown that theobromine exhibits very little degradation when exposed to ionizing radiation up to significant doses. core.ac.ukcambridge.org The addition of a carboxylic acid group to such stable structures has been observed to do little to alter this stability against γ-radiation. core.ac.ukcambridge.org This suggests that this compound would also be relatively stable to radiolytic decomposition.

Photochemical reactions can be employed for various chemical transformations, including the synthesis of amides from carboxylic acids and the photorelease of carboxylic acids from protecting groups. researchgate.netrsc.org These processes often involve the generation of reactive intermediates upon light absorption. rsc.org

Enzymatic Transformations and Biotransformations

Characterization of Enzyme-Mediated Decarboxylation

Decarboxylation is a reaction that removes a carboxyl group, releasing carbon dioxide. rsc.org This process can be catalyzed by enzymes known as decarboxylases. Ferulic acid decarboxylases, for example, can decarboxylate aromatic carboxylic acids. wikipedia.org The mechanism often involves a cofactor, and in some cases, a 1,3-dipolar cycloaddition mechanism has been proposed. wikipedia.org

Oxidative decarboxylation is another enzymatic process where decarboxylation is coupled with oxidation. wikipedia.org This is a key reaction in metabolism, for instance, in the conversion of pyruvate (B1213749) to acetyl-CoA. wikipedia.org

Microbial Degradation Mechanisms

Microorganisms have evolved diverse pathways to break down complex organic molecules. Several bacterial and fungal strains are capable of degrading methylxanthines like theobromine. scialert.netnih.gov The primary degradation pathways for theobromine in microorganisms involve N-demethylation and oxidation. scialert.netnih.gov

In N-demethylation, the methyl groups at positions 3 and 7 are sequentially removed. nih.govsemanticscholar.org For theobromine (3,7-dimethylxanthine), this can lead to the formation of 7-methylxanthine (B127787) or 3-methylxanthine, which are then further demethylated to xanthine. nih.govscialert.net Xanthine can then enter the purine (B94841) catabolic pathway. nih.gov

The other major pathway is C-8 oxidation, which converts theobromine to 3,7-dimethyluric acid. nih.govscialert.net This can be followed by further degradation. Some fungal species, like Aspergillus sydowii, have been shown to degrade theobromine through both N-demethylation and oxidation, producing metabolites such as 3-methylxanthine, 7-methylxanthine, and 3,7-dimethyluric acid. nih.gov

The degradation of these compounds by microorganisms can be influenced by environmental factors. For example, the presence of certain metal ions like Fe2+ can enhance the degradation rate of theobromine by some bacteria. nih.govsemanticscholar.org

Table 1: Microbial Metabolites of Theobromine

| Microorganism | Pathway | Key Metabolites | Reference |

|---|---|---|---|

| Pseudomonas putida | N-demethylation, C-8 Oxidation | 7-Methylxanthine, 3,7-Dimethyluric acid | nih.gov |

| Yeast (from tomato) | N-demethylation | 7-Methylxanthine | scialert.net |

| Aspergillus sydowii | N-demethylation, Oxidation | 3-Methylxanthine, 7-Methylxanthine, 3,7-Dimethyluric acid | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,7-Dimethyluric acid |

| 3-Methylxanthine |

| 7-Methylxanthine |

| Acetic acid |

| Acetyl-CoA |

| Aldehyde |

| Caffeine |

| Carbon dioxide |

| Carboxylic acid |

| Malonic acid |

| NADH |

| NADPH |

| Pyruvate |

| Theobromine |

| This compound |

Advanced Analytical Methodologies for Detection and Quantification of Theobromine Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of theobromine (B1682246) carboxylic acid, providing the necessary separation from complex matrices and closely related structural analogues. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, though Gas Chromatography (GC) and Capillary Electrophoresis (CE) also find specific applications.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of theobromine and its metabolites due to its efficiency, sensitivity, and specificity. srce.hr The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector.

Reversed-phase HPLC (RP-HPLC) is the most common approach for separating xanthine (B1682287) derivatives. lcms.cz C18 (octadecylsilyl) columns are frequently employed, offering excellent retention and separation of these moderately polar compounds. lcms.czoup.com However, other stationary phases like phenyl, cyano (CN), and polar-embedded columns can offer different selectivities, which may be advantageous for complex sample matrices. lcms.czdigitellinc.com For instance, a StableBond Phenyl column under gradient elution has been shown to achieve baseline separation of theobromine, caffeine (B1668208), theophylline (B1681296), and paraxanthine. digitellinc.com Core-shell columns are also utilized to provide rapid and efficient separations. researchgate.net

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). srce.hrakjournals.com To improve peak shape and resolution, acids like formic acid, acetic acid, or phosphoric acid are often added to the mobile phase. srce.hroup.com Separations can be performed under either isocratic conditions (constant mobile phase composition) or gradient elution (variable mobile phase composition). srce.hrdigitellinc.com While isocratic methods are simpler, gradient elution often provides better resolution for complex mixtures of metabolites. srce.hrird.fr UV detection is commonly used, with the wavelength set around 270-274 nm, where xanthines exhibit strong absorbance. oup.comtandfonline.comresearchgate.net

Table 1: Examples of HPLC Conditions for Xanthine Derivative Separation

| Stationary Phase | Mobile Phase | Elution Mode | Detection | Analytes Separated | Reference |

|---|---|---|---|---|---|

| Zorbax Eclipse XDB-C8 | Water-THF (0.1%)-Acetonitrile (90:10, v/v) | Isocratic | UV at 273 nm | Caffeine, Theobromine, Theophylline | researchgate.net |

| Bondesil C18 | Methanol–Water–Acetic Acid (20:75:5, v/v/v) | Isocratic | UV at 273 nm | Caffeine, Theobromine, Theophylline | oup.com |

| Silasorb C8 | 0.05 M CH₃COONH₄ and Methanol | Gradient | Photodiode Array (270 nm) | Nine xanthines including Theobromine | tandfonline.comresearchgate.net |

| ZORBAX StableBond Phenyl | Acetonitrile and Water (with modifier) | Gradient | UV | Caffeine, Paraxanthine, Theobromine, Theophylline | digitellinc.com |

| Velox Biphenyl (Core-shell) | Acetonitrile and 0.1% Formic Acid (10:90, v/v) | Isocratic | UV | Caffeine, Theobromine, Catechins | researchgate.net |

Gas Chromatography (GC) is less commonly used for the direct analysis of theobromine carboxylic acid and other xanthines due to their low volatility and polar nature. nih.gov To make these compounds suitable for GC analysis, a derivatization step is required to convert the polar functional groups (such as carboxyl and secondary amine groups) into more volatile and thermally stable derivatives. gcms.cztcichemicals.com For instance, carboxylic acid metabolites can be converted to their methyl or ethyl esters. nih.govnih.gov Following derivatization, the volatile compounds are separated on a capillary column and often detected using a nitrogen-selective detector (NPD) or a mass spectrometer (MS). nih.govnih.gov

Capillary Electrophoresis (CE) offers an alternative to HPLC with advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. lumexinstruments.comconicet.gov.ar The technique separates ions based on their electrophoretic mobility in an electric field within a narrow fused-silica capillary. lumexinstruments.com For the analysis of xanthines, buffers such as sodium tetraborate (B1243019) at an alkaline pH (e.g., pH 9.2) are commonly used. conicet.gov.arunimicrotech.com Detection is typically performed using UV absorbance. CE has been successfully applied to the baseline separation of caffeine, theobromine, and theophylline in under 6 minutes. conicet.gov.ar The method's performance is influenced by factors like buffer composition, concentration, and pH, as well as the applied voltage. conicet.gov.arresearchgate.net

Hyphenated Techniques for Enhanced Analytical Specificity

To overcome the limitations of standalone chromatographic techniques, particularly in complex biological or food matrices, chromatography is often coupled with mass spectrometry (MS). This "hyphenation" provides a second dimension of separation and detection based on the mass-to-charge ratio of the analytes, significantly enhancing specificity and sensitivity.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of this compound and other metabolites. nih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govcalstate.edu After chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. srce.hr

For quantitative analysis, the instrument is often operated in the multiple reaction monitoring (MRM) mode. nih.govcalstate.edu In MRM, a specific precursor ion (the molecular ion of the target analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and significantly reduces matrix interference, allowing for accurate quantification even at very low concentrations (pg/mL to ng/mL). akjournals.comnih.gov For example, theobromine can be monitored by the transition of its precursor ion at m/z 181 to a product ion at m/z 138. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of caffeine and its primary metabolites, including theobromine, in various biological fluids. nih.govbohrium.com

Table 2: Selected MRM Transitions for Xanthine Analysis by LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Theobromine | 181 | 138 | nih.gov |

| Caffeine | 195 | 138 | nih.gov |

| Paraxanthine | 181 | 124 | nih.gov |

| Theophylline | 181 | 124 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As with standalone GC, a derivatization step is essential for analyzing non-volatile compounds like this compound. nih.govnih.gov The carboxylic acid group is typically esterified (e.g., methylation) to increase volatility.

Once derivatized, the compounds are separated on the GC column and introduced into the mass spectrometer, which provides mass spectra for the eluted peaks. These spectra serve as a chemical fingerprint, allowing for positive identification by comparison with spectral libraries (e.g., NIST). researchgate.net GC-MS has been used to identify theobromine and other metabolites in various samples, including cocoa husk and yak meat. researchgate.netmdpi.com The technique is particularly useful for identifying and quantifying volatile compounds that contribute to the flavor and aroma profiles of food products. mdpi.com

Electrochemical and Biosensor-based Detection Systems

Electrochemical sensors and biosensors represent a rapidly developing area for the analysis of xanthine derivatives, offering the potential for simple, cost-effective, and portable detection platforms. nih.gov These systems measure the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface.

Xanthines are electrochemically active compounds that can be oxidized at an electrode surface. europa.eu Research has focused on modifying electrodes to enhance sensitivity and selectivity. Glassy carbon electrodes (GCE) are often used, sometimes modified with materials like polyglycine, reduced graphene oxide (rGO), or metal-organic frameworks (MOFs) to improve electrocatalytic activity and increase the surface area. nih.govexlibrisgroup.comrsc.org Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are employed to study the electrochemical behavior and quantify the analytes. researchgate.netresearchgate.net These sensors have demonstrated the ability to simultaneously determine multiple purine (B94841) derivatives, such as xanthine, hypoxanthine, and uric acid, at physiological pH. nih.govexlibrisgroup.com While much of the research has focused on caffeine and other primary xanthines, the principles are applicable to their metabolites, including carboxylic acid derivatives. europa.eu Both enzymatic and non-enzymatic sensors are being explored, with non-enzymatic versions offering greater stability against changes in temperature and pH. rsc.org

Voltammetric Analysis

Voltammetric analysis has emerged as a powerful technique for studying the electrochemical properties and for the quantification of theobromine and its carboxylic acid metabolites, such as methyluric acids. These methods are valued for their high sensitivity, rapid response, and cost-effectiveness. The electrochemical oxidation of theobromine (3,7-dimethylxanthine) and its resulting metabolites has been investigated at various solid electrodes, including pyrolytic graphite (B72142) (PGE), glassy carbon (GCE), and platinum (Pt) electrodes.

Research has shown that the electrooxidation of 3,7-dimethylxanthine proceeds via a pH-dependent step to yield a diimine species, which subsequently decomposes through chemical follow-up reactions. core.ac.uk A key intermediate in this process is 3,7-dimethyluric acid. core.ac.uk The voltammetric behavior of this and other related methyluric acids has been characterized. For instance, the electrochemical oxidation of 1,7-dimethyluric acid has been studied across a wide pH range (2.2-10.3), revealing a single, well-defined, pH-dependent oxidation peak at PGE, GCE, and platinum electrodes. psu.edu The peak potential shifts to less positive values as the pH increases. psu.edu

Cyclic voltammetry of 1,7-dimethyluric acid at a scan rate of 100 mV s⁻¹ shows one distinct oxidation peak. psu.edu However, the reduction peaks observed on the reverse scan vary depending on the electrode material used. At a pyrolytic graphite electrode, two reduction peaks are typically observed in the entire pH range studied, while at glassy carbon and platinum electrodes, the behavior can differ, highlighting the influence of the electrode surface on the reaction mechanism. psu.edu The electrochemical oxidation of 9-methyluric acid was also found to be a single 2e-, H+ pH-dependent reaction. rsc.org

The development of modified electrodes has further enhanced the sensitivity and selectivity of voltammetric methods. Boron-doped diamond electrodes (BDDE) have been successfully used for the determination of theobromine, demonstrating excellent stability and repeatability. researchgate.net Other modifications, such as using a cerium oxide/copper oxide nanocomposite on a glassy carbon electrode (CeO2/CuO/GCE), have been developed for the sensitive detection of theobromine in food samples using techniques like square wave voltammetry (SWV). nih.gov Such sensors can achieve very low limits of detection. nih.gov

Table 1: Voltammetric Analysis of Theobromine and its Carboxylic Acid Metabolites

| Analyte | Voltammetric Technique | Working Electrode | pH/Supporting Electrolyte | Key Findings | Reference |

|---|---|---|---|---|---|

| Theobromine (3,7-dimethylxanthine) | Linear Sweep Voltammetry | PGE, GCE | pH 7.0–10.7 | A single well-defined anodic peak (Ia) was observed. The peak was broader on GCE compared to PGE. | core.ac.uk |

| 3,7-dimethyluric acid | Cyclic Voltammetry | PGE | pH 2.2–10.7 | A well-defined oxidation peak (IIa) was observed, confirming it as an oxidation product of theobromine. | core.ac.uk |

| Theobromine | Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode (BDDE) | Not specified | LOD: 0.025 μmol L⁻¹; LOQ: 0.085 μmol L⁻¹. Good repeatability with RSD < 6.50%. | researchgate.net |

| Theobromine | Square Wave Voltammetry (SWV) | CeO₂/CuO/GCE | Not specified | LOD: 4.95 ng/L. Showed a wide linear range from 3.6-756.68 ng/L. | nih.gov |

| 1,7-dimethyluric acid | Linear & Cyclic Voltammetry | PGE, GCE, Pt | pH 2.2–10.3 | Exhibited a single, pH-dependent oxidation peak (Ia). Peak potential shifted to less positive values with increasing pH. | psu.edu |

| Theobromine | Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | Glassy Carbon Electrode (GCE) | 0.01 mol.L⁻¹ H₂SO₄ | Linear range of 1.0×10⁻⁶ to 3.0×10⁻⁵ mol.L⁻¹. Used for simultaneous determination with caffeine and theophylline. | abechem.com |

Development of Chemical Sensors

The development of chemical sensors offers a promising avenue for the rapid, selective, and real-time detection of theobromine's carboxylic acid metabolites. While sensors specifically designed for these metabolites are an emerging field, significant progress has been made in developing sensors for structurally similar molecules like theobromine itself and uric acid, providing a solid foundation for future work. frontiersin.orgresearchgate.net Electrochemical sensors, in particular, are advantageous due to their potential for miniaturization, low cost, and applicability in complex samples. nih.gov

One innovative approach is the development of potentiometric taste sensors capable of detecting non-charged bitter substances, including theobromine. researchgate.net These sensors often utilize lipid/polymer membranes modified with aromatic carboxylic acids. The detection mechanism is based on an allosteric effect: the binding of a non-charged target molecule (like theobromine) to a hydroxy group on the aromatic carboxylic acid disrupts an intramolecular hydrogen bond, leading to a measurable change in the membrane potential. researchgate.net For example, a sensor membrane modified with 2,6-dihydroxybenzoic acid showed a clear response that increased with the concentration of theobromine, caffeine, and theophylline. researchgate.net This principle highlights the crucial role of hydrogen-bonding interactions, similar to those identified between uric acid/methyluric acid and other molecules, which can be harnessed for sensor design. acs.org

Another key strategy involves the fabrication of sensors with modified electrodes to enhance catalytic activity and selectivity. Graphene-based materials are highly suitable for electrochemical sensing due to their large specific surface area and excellent catalytic performance. frontiersin.org Flexible sensors made from graphene nanosheets grown on carbon cloth (GNSs/CC) have been developed for the simultaneous detection of ascorbic acid, dopamine, and uric acid. frontiersin.org Given that uric acid is the parent compound to theobromine's carboxylic acid metabolites, these sensor designs are highly relevant and could be adapted for the detection of methyluric acids.

Molecularly imprinted polymers (MIPs) represent another advanced methodology for creating highly selective chemical sensors. This technique involves creating polymer matrices with cavities that are sterically and chemically complementary to a specific target molecule. This approach has been explored for creating wearable sensors for various metabolites and could be applied to develop specific sensors for theobromine carboxylic acids. caltech.edu

Table 2: Examples of Chemical Sensor Methodologies for Theobromine and Related Compounds

| Sensor Type | Sensing Principle | Target Analyte(s) | Key Features / Performance | Reference |

|---|---|---|---|---|

| Potentiometric Taste Sensor | Allosteric effect on a lipid/polymer membrane modified with aromatic carboxylic acid (e.g., 2,6-dihydroxybenzoic acid). | Theobromine, Caffeine, Theophylline | Sensor response increases with the concentration of non-charged bitter substances. Correlates well with human sensory tests. | researchgate.net |

| Flexible Electrochemical Sensor | Direct electrochemical oxidation on a graphene nanosheet/carbon cloth (GNSs/CC) electrode. | Uric Acid (UA), Dopamine (DA), Ascorbic Acid (AA) | Demonstrates high catalytic activity. For UA, LOD was 0.03 μM with a linear range of 0.5–20 μM. | frontiersin.org |

| Fluorescent Nanosensor | Förster Resonance Energy Transfer (FRET) between carbon dots (donor) and aptamer-modified silver nanoparticles (acceptor). | Ochratoxin A (a mycotoxin) | Illustrates the use of aptamers and nanoparticles for selective metabolite detection, a principle applicable to other targets. | nih.gov |

| Colorimetric Sensor Array | Aggregation of carboxylic acid-functionalized gold nanoparticles (AuNPs) induced by metal cations, inhibited by target analyte. | Pyrophosphate | Demonstrates a sensing strategy for anions based on competitive binding with carboxylic acid groups on a nanoparticle surface. | acs.org |

Applications of Theobromine Carboxylic Acid in Advanced Chemical Systems and Materials Science

Utilization as a Building Block in Organic Synthesis

The bifunctional nature of theobromine (B1682246) carboxylic acid, possessing both the characteristic xanthine (B1682287) structure and a reactive carboxyl group, makes it a valuable precursor and intermediate in the synthesis of more complex molecules.

Theobromine carboxylic acid serves as a direct precursor in the synthesis of other heterocyclic compounds. The purine (B94841) ring system can be maintained while the carboxylic acid group is transformed, or the acid can facilitate further cyclization reactions. A notable example is its role as a key intermediate in a synthetic route to theobromine itself from caffeine (B1668208). google.com In this process, the imidazole (B134444) ring of caffeine is opened to form a carboxylic acid, which is then demethylated and subsequently re-closed to yield the theobromine ring structure. google.com

This reactivity highlights its potential for creating a variety of substituted xanthine derivatives. Theobromine itself has been used as a starting material for creating more complex heterocyclic systems, such as 1-(3,5-dioxo-4-pyrazolidinyl) derivatives, which are analogous to Watson-Crick base pairs. nih.gov The carboxylic acid derivative provides a reactive handle to facilitate similar transformations more efficiently.

This compound is a documented intermediate in the multi-step synthesis of theobromine from caffeine. google.com This synthetic pathway underscores its stability and utility as a building block that can be isolated and carried through subsequent reaction steps. The process involves the transformation of caffeine into an intermediate referred to as caffeine carboxylic acid, which is then converted to this compound before the final ring-closure to generate theobromine sodium salt. google.com

The synthesis can be summarized in the following steps:

| Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Caffeine | Strong base solution (e.g., NaOH) | Caffeine Carboxylic Acid | google.com |

| 2 | Caffeine Carboxylic Acid | Sodium Cyanate (NaOCN) | This compound | google.com |

| 3 | This compound | Strong base (e.g., NaOH) | Theobromine Sodium Salt | google.com |

| 4 | Theobromine Sodium Salt | Weak acid | Theobromine | google.com |

This application demonstrates that this compound is not merely a theoretical molecule but a practical intermediate in chemical manufacturing. Its structure serves as a platform for building molecular complexity, with research into semi-synthetic theobromine derivatives showing potential anticancer properties by targeting receptors like VEGFR-2. nih.govnih.gov

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of both a carboxylate group and multiple heteroatoms (nitrogen and oxygen) in the purine ring makes this compound an excellent candidate for use as a ligand in coordination chemistry.

The carboxylate group (RCOO⁻) is a classic coordinating group for metal ions, capable of binding in several modes, including monodentate, bidentate (chelating), and bridging fashions. wikipedia.orgresearchgate.net In this compound, the carboxylate can act as the primary binding site for a metal ion. Additionally, the nitrogen atoms of the imidazole ring and the carbonyl oxygens of the xanthine core can act as secondary coordination sites, potentially leading to the formation of stable chelate rings. This multi-dentate character allows for the design of a wide array of metal complexes with varied geometries and properties. The specific coordination mode depends on factors such as the nature of the metal ion, the solvent system, and the reaction conditions. researchgate.net

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies. taylorandfrancis.com Theobromine itself is known to form co-crystals with various carboxylic acids, creating robust hydrogen-bonded networks. researchgate.netrsc.org this compound contains all the necessary functional groups within a single molecule to form such assemblies. It possesses hydrogen bond donors (the N-H group of the imidazole ring and the O-H of the carboxylic acid) and multiple hydrogen bond acceptors (the carbonyl oxygens and the imidazole nitrogen atoms). nih.gov

This combination allows for the formation of predictable and stable hydrogen-bonding patterns known as supramolecular synthons. Extensive studies on co-crystals of theobromine with other acids have identified several common synthons that would be relevant to the self-assembly of this compound. researchgate.netresearchgate.net

| Synthon Type | Interacting Groups | Description | Reference |

|---|---|---|---|

| Acid-Amide Heterosynthon | Carboxylic Acid (O-H) and Imidazole Nitrogen (N) | A robust interaction where the carboxylic acid donates a proton to the basic nitrogen of the purine ring. | researchgate.netrsc.org |

| Amide-Amide Homosynthon | Imidazole (N-H) and Carbonyl Oxygen (C=O) | Two theobromine moieties form a dimeric structure through reciprocal N-H···O hydrogen bonds. | researchgate.net |

| Acid-Acid Homosynthon | Carboxylic Acid (O-H) and Carboxylic Acid (C=O) | Two carboxylic acid groups form a classic hydrogen-bonded dimer. | researchgate.net |

The presence of these multiple interaction sites within one molecule suggests that this compound is a highly promising building block for crystal engineering and the design of novel supramolecular materials. rsc.org

Integration into Functional Materials and Nanomaterials

The unique chemical structure of this compound provides opportunities for its incorporation into functional materials where the properties of the theobromine core can be harnessed. While direct applications are still emerging, theobromine derivatives have shown significant promise.

For instance, theobromine has been used as a chemical building block to synthesize silver N-heterocyclic carbene (NHC) complexes. nih.gov These materials have demonstrated excellent antimicrobial efficacy against pathogenic bacteria. nih.gov The synthesis of such complexes involves the functionalization of the theobromine scaffold, a process that could be facilitated by starting with the reactive carboxylic acid derivative. The carboxyl group can be readily converted into other functionalities to anchor the molecule to surfaces or to build more elaborate structures.

Furthermore, the development of semi-synthetic theobromine derivatives as potential anticancer agents highlights the bioactive potential of the core structure. nih.gov this compound serves as an ideal starting point for creating libraries of such compounds, where the carboxylic acid group can be modified to tune solubility, bioavailability, and target affinity. The integration of such functional molecules into nanomaterials for targeted delivery is an active area of research.

While the use of this compound as a linker in Metal-Organic Frameworks (MOFs) is not yet widely reported, its structure is analogous to dicarboxylic acids commonly used in MOF synthesis. rsc.orgresearchgate.net Theoretically, a dicarboxylic acid derivative of theobromine could serve as a rigid, nitrogen-rich organic linker to construct porous frameworks with potential applications in gas storage or catalysis.

Insufficient Information Available on Applications of this compound in Materials Science

Following a comprehensive search of available scientific and technical literature, it has been determined that there is a significant lack of specific information regarding the applications of this compound in advanced chemical systems and materials science, particularly concerning its use as a polymer additive or in the development of smart materials.

While the existence of this compound as a chemical compound is documented, primarily as an intermediate in the synthesis of Theobromine, there is no readily available research detailing its specific use or performance characteristics in the fields of polymer science or smart materials. The performed searches did not yield any studies, data tables, or detailed research findings related to the outlined topics of "Polymer Additives and Modifiers" and "Development of Smart Materials."

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure and content inclusions. The generation of content for the specified sections and subsections would require speculation, as no published data appears to exist on the subject.

This report is based on the current state of accessible information. Further primary research would be necessary to explore the potential applications of this compound in these advanced material science domains.

Future Research Directions and Emerging Paradigms for Theobromine Carboxylic Acid

Unexplored Synthetic Routes and Green Chemistry Innovations

The conventional synthesis of theobromine (B1682246) carboxylic acid involves the reaction of caffeine (B1668208) carboxylic acid with sodium cyanate. google.com While effective, this pathway presents opportunities for innovation, particularly through the lens of green chemistry, which emphasizes the reduction of hazardous substances and increased efficiency. mdpi.cominstituteofsustainabilitystudies.comresearchgate.netnih.govispe.org

Future synthetic explorations could focus on biocatalytic methods. Enzymes such as carboxylic acid reductases (CARs) offer a promising, environmentally benign alternative for the synthesis of various carboxylic acids. unl.edusci-hub.senih.gov The high specificity and mild operating conditions of biocatalysts could lead to a more sustainable production process for theobromine carboxylic acid and its precursors. acs.orgfrontiersin.org Research into identifying or engineering enzymes for this specific transformation is a significant, yet unexplored, avenue.

Moreover, the principles of green chemistry can be applied to optimize the existing synthetic route. instituteofsustainabilitystudies.com This includes the use of safer, renewable solvents instead of traditional organic solvents, and the development of continuous flow processes to improve efficiency and reduce waste. ispe.org

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis | Potential Green Chemistry Approaches |

|---|---|---|

| Starting Materials | Caffeine Carboxylic Acid, Sodium Cyanate | Renewable feedstocks, biocatalytic precursors |

| Catalysts/Reagents | Traditional chemical reagents | Biocatalysts (e.g., Carboxylic Acid Reductases), safer chemical catalysts |

| Solvents | Potentially hazardous organic solvents | Water, ethanol, supercritical CO2, or solvent-free conditions instituteofsustainabilitystudies.com |

| Process | Batch processing | Continuous flow synthesis, one-pot reactions nih.gov |

| Efficiency Metric | Yield | Atom economy, E-factor, process mass intensity (PMI) ispe.org |

Novel Computational Insights and Predictive Modeling

Computational chemistry offers powerful tools to investigate molecules like this compound without the need for extensive laboratory experimentation. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are integral to modern drug discovery and materials science. tandfonline.comnih.govtandfonline.comparssilico.com

For this compound, these predictive models can elucidate its electronic structure, reactivity, and potential interactions with biological targets. nih.govresearchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activities of novel derivatives based on their molecular structure. tandfonline.comnih.gov This in silico approach accelerates the design of new molecules with desired properties, significantly reducing the time and cost of research and development. malvernpanalytical.comnih.govpatheon.com

Molecular dynamics simulations can predict how this compound and its derivatives might behave in a biological environment, providing insights into their stability and conformational dynamics. tandfonline.comnih.gov Such computational studies are crucial for identifying the most promising candidates for further synthesis and experimental testing.

Table 2: Application of Computational Models to this compound Research

| Computational Method | Predicted Properties/Insights | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reactivity indices | Understanding chemical reactivity and guiding synthetic modifications |

| Molecular Docking | Binding affinity and mode of interaction with biological targets | Identifying potential pharmacological applications nih.gov |

| Molecular Dynamics (MD) Simulations | Conformational stability, dynamic behavior in solution/biological membranes | Predicting pharmacokinetic properties and bioavailability tandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Designing new derivatives with enhanced potency or specificity tandfonline.comnih.gov |

Expansion into Interdisciplinary Research Domains

The unique chemical structure of this compound, combining a xanthine (B1682287) core with a carboxylic acid functional group, opens up possibilities for its application in diverse interdisciplinary fields. wikipedia.orgnih.gov

Materials Science: Carboxylic acids are widely used to functionalize surfaces and synthesize novel materials. researchgate.net this compound could be investigated as a building block for metal-organic frameworks (MOFs) or as a ligand to create functionalized polymers with specific recognition or catalytic properties. Its rigid, planar xanthine structure could impart unique structural and electronic properties to these materials.

Nanotechnology: In nanotechnology, carboxylic acids are often used to cap nanoparticles, enhancing their stability and allowing for further conjugation. imagionbiosystems.comnih.gov this compound could be used to create functionalized nanoparticles for applications in drug delivery or bio-sensing. The xanthine moiety could provide a specific interaction site, enabling targeted delivery or selective sensing of analytes. nih.govmdpi.com